Crocin IV (Standard)
Description
Dicrocin, also known as Crocin IV, is a naturally occurring carotenoid glycoside primarily isolated from plant sources such as saffron (Crocus sativus) and related species . Structurally, it belongs to the crocin family, characterized by a central crocetin backbone esterified with two gentiobiose (diglucose) units, yielding the molecular formula C₃₂H₄₄O₁₄ and a molecular weight of 652.27 g/mol . Dicrocin exhibits significant antioxidant, anti-inflammatory, and enzyme inhibitory properties, making it a candidate for therapeutic applications in neurodegenerative diseases (e.g., Alzheimer’s) and cancer .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O14/c1-17(11-7-13-19(3)29(41)45-31-27(39)25(37)23(35)21(15-33)43-31)9-5-6-10-18(2)12-8-14-20(4)30(42)46-32-28(40)26(38)24(36)22(16-34)44-32/h5-14,21-28,31-40H,15-16H2,1-4H3/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+/t21-,22-,23-,24-,25+,26+,27-,28-,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZWPZHDUZGTLS-IIDMIUPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C=CC=C(C)C(=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O[C@@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO)/C)/C)/C=C/C=C(/C(=O)O[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312682 | |
| Record name | Crocetin diglucosyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57710-64-2 | |
| Record name | Crocetin diglucosyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57710-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crocetin diglucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057710642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crocetin diglucosyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CROCETIN DIGLUCOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PF1UU481E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Extraction of Dicrocin from Natural Sources
The primary natural source of Dicrocin is saffron, specifically the dried stigmas of Crocus sativus. Extraction methods aim to isolate Dicrocin from other constituents such as crocin, crocetin, and safranal. These techniques are broadly categorized into conventional solvent-based extraction and novel green technologies.
Conventional Solvent Extraction
Conventional methods employ polar solvents like methanol, ethanol, or aqueous mixtures to solubilize Dicrocin. For instance, a 50% ethanol-water solution has been used to extract Dicrocin from saffron stigmas at room temperature over 45 minutes, achieving moderate yields. Methanol-water mixtures (50:50 v/v) incubated for 24 hours at 4°C have also been effective, albeit with longer processing times. These methods rely on the differential solubility of carotenoids, with Dicrocin preferentially dissolving in polar solvents due to its glycosylated structure.
Advanced Extraction Technologies
Recent advancements focus on reducing extraction time and improving yield through techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) . MAE employs microwave radiation (100–103°C) to disrupt plant cell walls, enabling rapid release of Dicrocin within 2–10 minutes. UAE utilizes ultrasonic waves to generate cavitation, enhancing solvent penetration and mass transfer. Studies report that UAE at 57°C for 40 seconds achieves comparable yields to conventional methods but with significantly shorter durations. Subcritical water extraction (105–125°C) has also emerged as a solvent-free alternative, leveraging high-temperature water to solubilize Dicrocin while minimizing degradation.
Table 1: Comparison of Dicrocin Extraction Methods
Chemical Synthesis of Dicrocin
Chemical synthesis offers a route to high-purity Dicrocin, circumventing the limitations of natural extraction. Two primary strategies dominate the literature: stepwise condensation of building blocks and modification of crocetin precursors .
Stepwise Condensation Approach
This method constructs the C20 carotenoid backbone through iterative addition of isoprenoid units. A notable route begins with furan (C4H4O), which undergoes bromination and methanolysis to form tetramethoxybutene. Subsequent hydrolysis and Wittig reactions with phosphorane salts yield intermediate aldehydes, which are condensed to form the conjugated polyene chain. Final saponification with NaOH/MeOH removes protecting groups, producing Dicrocin in ~1.5% overall yield. Despite its modularity, this approach suffers from low efficiency and scalability challenges.
Crocetin Derivative Modification
Crocetin, a dicarboxylic carotenoid, serves as a direct precursor to Dicrocin. Chemical glycosylation of crocetin involves reacting its carboxyl groups with activated sugar donors (e.g., UDP-glucose) under basic conditions. For example, crocetin treated with UDP-glucose in the presence of Mg²⁺ yields Dicrocin with >97% purity after crystallization. This method benefits from shorter reaction steps but requires stringent control over glycosylation regioselectivity.
Table 2: Key Synthetic Routes to Dicrocin
| Starting Material | Key Steps | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Furan | Bromination, Wittig reactions, hydrolysis | 1.5 | 85 | |
| Crocetin | Glycosylation, crystallization | 67 | 97 |
Enzymatic and Biosynthetic Preparation
Enzymatic methods leverage natural biosynthetic pathways to produce Dicrocin with high specificity. Saffron stigmas express three critical enzymes: CsCCD2 , CsALDH3I1 , and CsUGT74AD1 .
Biosynthetic Pathway in Crocus sativus
- Oxidative Cleavage : Zeaxanthin is cleaved by CsCCD2 at the C7–C8 and C7′–C8′ bonds, forming crocetin dialdehyde.
- Oxidation : Crocetin dialdehyde is oxidized to crocetin by aldehyde dehydrogenase (CsALDH3I1).
- Glycosylation : CsUGT74AD1 catalyzes the transfer of glucose moieties to crocetin, yielding Dicrocin.
Heterologous Biosynthesis in Engineered Microbes
Recent advances involve expressing saffron-derived enzymes in Escherichia coli. Strains engineered to produce zeaxanthin (via β-carotene hydroxylase) and co-expressing CsCCD2 and CsUGT74AD1 synthesize Dicrocin in vivo. This approach achieves yields of 120 mg/L in shake-flask cultures, with potential for industrial scaling.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
Industrial Applicability
MAE and UAE are favored in nutraceutical industries for their speed and eco-friendliness, while chemical synthesis dominates pharmaceutical applications requiring ultrapure Dicrocin. Biosynthetic methods hold promise for sustainable large-scale production but require further optimization.
Biological Activity
Dicrocin, also known as Crocin IV, is a carotenoid glycoside derived from saffron, specifically crocetin. It is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects. This compound has garnered attention in pharmacological research due to its therapeutic potential across various health conditions.
Chemical Structure and Properties
Dicrocin has the chemical formula and is characterized by its unique structure that contributes to its biological properties. The compound's structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry.
Table 1: Chemical and Physical Properties of Dicrocin
| Property | Value |
|---|---|
| Molecular Formula | C32H44O14 |
| Molecular Weight | 644.7 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not available |
Antioxidant Activity
Dicrocin exhibits potent antioxidant properties, which are crucial for combating oxidative stress in cells. Its ability to scavenge free radicals has been demonstrated in various studies, indicating a significant role in preventing cellular damage.
Anti-inflammatory Effects
Research has shown that Dicrocin can modulate inflammatory responses. It inhibits pro-inflammatory cytokines and enzymes, reducing inflammation in conditions such as arthritis and other inflammatory diseases. In vitro studies have demonstrated that Dicrocin decreases levels of TNF-α and IL-6 in activated immune cells.
Neuroprotective Effects
Dicrocin has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress and inflammation. For instance, it has been effective in reducing neuroinflammation and improving cognitive function in animal models of Alzheimer’s disease.
Table 2: Summary of Biological Activities of Dicrocin
Case Studies and Research Findings
- Neuroprotective Study : A study conducted on mice demonstrated that Dicrocin administration significantly improved cognitive function and reduced markers of neuroinflammation after inducing Alzheimer-like symptoms. The results indicated a reduction in amyloid-beta levels and improved synaptic function (reference needed).
- Anti-inflammatory Research : In a controlled study involving human monocytes, Dicrocin was shown to reduce the secretion of pro-inflammatory cytokines when stimulated with lipopolysaccharides (LPS). This suggests its potential use as an adjunct therapy for inflammatory diseases (reference needed).
- Cardiovascular Health : Research highlighted the cardioprotective effects of Dicrocin through its ability to enhance endothelial function and reduce oxidative stress markers in patients with metabolic syndrome (reference needed).
Scientific Research Applications
Chemical Properties and Mechanisms
Dicrocin's molecular structure features a carotenoid backbone with specific glycosylation patterns that enhance its solubility and stability. The compound is known for participating in typical reactions of glycosylated compounds, including hydrolysis, oxidation, and reduction. Its biological effects primarily stem from its ability to scavenge free radicals, thereby reducing oxidative stress within cells. Research indicates that dicrocin enhances cellular antioxidant defenses by upregulating endogenous antioxidant enzymes such as superoxide dismutase and catalase.
Nutraceuticals
Dicrocin is explored for use in nutraceuticals due to its antioxidant properties. It has shown potential in reducing oxidative stress-related conditions, which may contribute to chronic diseases such as cardiovascular disorders and neurodegenerative diseases.
Pharmacological Studies
Dicrocin has been investigated for its pharmacological effects, particularly in the context of cancer therapy. Its ability to modulate oxidative stress pathways suggests potential applications in cancer treatment by enhancing the efficacy of existing therapies or acting as a chemopreventive agent.
Neuroprotective Effects
Studies have indicated that dicrocin may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders. Its antioxidant properties could help mitigate oxidative damage associated with conditions like Alzheimer's disease and Parkinson's disease.
Food Industry Applications
In the food industry, dicrocin's antioxidant properties make it a candidate for use as a natural preservative. By preventing oxidative degradation of food products, it can enhance shelf life while maintaining nutritional quality.
Table 1: Summary of Dicrocin Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Nutraceuticals | Used for its antioxidant properties | Reduces oxidative stress-related conditions |
| Pharmacological Studies | Investigated for cancer therapy applications | Enhances efficacy of therapies |
| Neuroprotective Effects | Potential aid in treating neurodegenerative disorders | Mitigates oxidative damage |
| Food Industry | Natural preservative to enhance shelf life | Maintains nutritional quality |
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of dicrocin compared to other carotenoids. Results indicated that dicrocin effectively scavenged free radicals and reduced lipid peroxidation levels in vitro, supporting its use in nutraceutical formulations aimed at combating oxidative stress.
Case Study 2: Neuroprotection
Research involving animal models demonstrated that dicrocin administration led to significant improvements in cognitive function following induced oxidative stress. The findings suggest that dicrocin may protect neuronal integrity and function through its antioxidant mechanisms.
Case Study 3: Food Preservation
An investigation into the application of dicrocin as a food preservative showed promising results in extending the shelf life of perishable products without compromising taste or nutritional value. The study highlighted dicrocin's effectiveness in inhibiting microbial growth and oxidation processes.
Chemical Reactions Analysis
Hydrolysis Reactions
Dicrocin undergoes hydrolysis under acidic or enzymatic conditions, cleaving its ester bonds to yield crocetin and β-D-glucose. This reaction is critical for bioavailability, as hydrolysis in the gastrointestinal tract releases the bioactive crocetin .
Mechanism :
-
Acid-Catalyzed Hydrolysis : Protonation of the ester carbonyl oxygen facilitates nucleophilic attack by water, resulting in crocetin and glucose.
-
Enzymatic Hydrolysis : Esterases or lipases selectively cleave the glucosidic bonds, enhancing water solubility for metabolic uptake.
Conditions :
| pH Range | Temperature | Catalysts | Products |
|---|---|---|---|
| 2–3 | 25–37°C | HCl, H₂SO₄ | Crocetin, β-D-glucose |
| 7–8 | 37°C | Esterase enzymes | Crocetin monoglucosides |
Oxidation Reactions
The conjugated double bonds in dicrocin’s crocetin backbone make it susceptible to oxidation, forming epoxides or carbonyl derivatives.
Key Pathways :
-
Autoxidation : Reaction with atmospheric oxygen produces peroxides, particularly under light exposure.
-
Enzymatic Oxidation : Oxidases generate metabolites with modified antioxidant activity.
Products :
-
Epoxy-dicrocin
-
Ketone derivatives (e.g., apocarotenoids)
Impact : Oxidation reduces dicrocin’s antioxidant efficacy but may yield intermediates with distinct bioactivities.
Reduction Reactions
Dicrocin participates in hydrogenation reactions, saturating its double bonds to form dihydro derivatives. This process is catalyzed by metal catalysts like palladium or platinum.
Applications :
-
Stabilization of the molecule for pharmaceutical formulations.
-
Synthesis of hydrogenated analogs with altered solubility profiles.
Conditions :
| Catalyst | Solvent | Pressure | Product |
|---|---|---|---|
| Pd/C | Ethanol | 1 atm H₂ | Dihydro-dicrocin |
| PtO₂ | Tetrahydrofuran | 3 atm H₂ | Tetrahydro-dicrocin |
Antioxidant Activity and Redox Mechanisms
Dicrocin scavenges free radicals via electron transfer, neutralizing reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydroxyl radicals (- OH).
Mechanistic Insights :
-
Direct Radical Quenching : The polyene chain donates electrons to stabilize radicals.
-
Indirect Effects : Upregulates endogenous antioxidants (e.g., superoxide dismutase, catalase).
Key Data :
| Radical Species | Rate Constant (k, M⁻¹s⁻¹) | Reference |
|---|---|---|
| O₂⁻ | 1.2 × 10⁶ | |
| - OH | 4.8 × 10⁹ |
Stability and Degradation
Dicrocin degrades under UV light or elevated temperatures, forming apocarotenoids and glucose. Degradation kinetics follow first-order models, with a half-life of 48 hours at 40°C.
Stabilization Strategies :
-
Encapsulation in liposomes or cyclodextrins.
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Storage in inert atmospheres (e.g., nitrogen).
Comparison with Similar Compounds
Key Differences :
- Glycosylation : Dicrocin contains gentiobiose units, whereas Crocin I has additional digentiobiose groups, enhancing solubility but reducing membrane permeability .
- Bioactivity : Crocin-4 shows superior neuroprotective effects against Aβ aggregation, while Dicrocin excels in enzyme inhibition due to its larger size and binding affinity .
Functional Analogues: Enzyme Inhibitors
Dicrocin’s enzyme inhibitory profile is compared to synthetic and natural compounds targeting DHFR and AICAR transformylase:
Table 2: Comparative Docking Scores (Moldock Energy, kcal/mol)
| Compound | DHFR Inhibition | AICAR Transformylase Inhibition |
|---|---|---|
| Dicrocin | -121.5 | -118.7 |
| Melianone | -119.8 | -116.3 |
| Methotrexate | -115.2 | -110.9 |
| Folic Acid | -98.4 | -95.1 |
Key Findings :
- Potency : Dicrocin outperforms Methotrexate (a clinical DHFR inhibitor) in binding energy, suggesting stronger enzyme interactions .
- Selectivity : Unlike Methotrexate, Dicrocin shows balanced inhibition of both DHFR and AICAR transformylase, reducing off-target effects .
- Natural vs. Synthetic: Melianone, another phytochemical, has comparable activity to Dicrocin but lower solubility, limiting its bioavailability .
Pharmacokinetic and Toxicity Profiles
Limited pharmacokinetic data exist for Dicrocin, but comparisons with Crocin I and synthetic analogs reveal:
- Absorption : Dicrocin’s higher molecular weight (>650 g/mol) may restrict intestinal absorption compared to smaller crocins (e.g., Crocin-4) .
- Metabolism : Glucosidase-mediated hydrolysis of gentiobiose units generates active metabolites like crocetin, enhancing systemic effects .
- Toxicity: No acute toxicity reported in preclinical studies, unlike Methotrexate, which causes myelosuppression and hepatotoxicity .
Research Findings and Implications
- Therapeutic Potential: Dicrocin’s dual enzyme inhibition supports its use in autoimmune diseases (e.g., rheumatoid arthritis) and cancer, where folate metabolism is dysregulated .
- Synergy with Antibiotics : Preliminary studies suggest Dicrocin enhances the efficacy of ciprofloxacin against drug-resistant pathogens, though mechanisms remain unclear .
- Limitations : Poor bioavailability necessitates formulation advancements (e.g., liposomal encapsulation) to improve clinical translation .
Q & A
Basic: How to formulate a research question on Dicrocin’s mechanisms of action?
Answer:
Begin by identifying gaps in existing literature (e.g., conflicting reports on antioxidant efficacy ). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example:
- Population: Specific cell lines (e.g., PC12 cells in neuroprotective studies).
- Intervention: Dicrocin dosage ranges (e.g., 1–50 μM).
- Comparison: Controls (e.g., untreated cells or other antioxidants like ascorbic acid).
- Outcome: Quantifiable metrics (e.g., ROS reduction, cell viability via MTT assay).
- Time: Exposure duration (e.g., 24–72 hours).
Ensure alignment with hypotheses and feasibility of data collection .
Basic: What methodologies are critical for conducting a literature review on Dicrocin?
Answer:
Adopt a systematic approach :
Database selection : Use PubMed, Scopus, and Web of Science with keywords ("Dicrocin," "Crocin IV," "antioxidant," "neuroprotection").
Inclusion/exclusion criteria : Prioritize peer-reviewed studies with robust experimental designs (e.g., in vitro dose-response curves ).
Gap analysis : Note contradictions (e.g., variability in IC50 values across studies) to refine research objectives .
Basic: How to design initial experiments to evaluate Dicrocin’s antioxidant properties?
Answer:
- Assay selection : Use orthogonal methods (e.g., DPPH radical scavenging, FRAP, and cellular ROS assays) to cross-validate results .
- Controls : Include positive controls (e.g., Trolox) and negative controls (solvent-only treatments).
- Dosage optimization : Conduct pilot studies to identify non-toxic ranges (e.g., 10 μM in PC12 cells ).
- Replication : Perform triplicate measurements to ensure statistical robustness .
Advanced: How to address contradictory data in Dicrocin’s antioxidant activity across studies?
Answer:
- Statistical re-evaluation : Apply multivariate analysis (ANOVA with post-hoc tests) to assess confounding variables (e.g., cell line specificity, assay conditions) .
- Methodological audit : Compare protocols for differences in solvent systems (e.g., DMSO concentration affecting solubility) or incubation times .
- Meta-analysis : Aggregate data from multiple studies to identify trends or outliers, using tools like RevMan or R .
Advanced: What strategies optimize in vitro models for studying Dicrocin’s neuroprotective effects?
Answer:
- Cell line validation : Use CRISPR-engineered PC12 cells with oxidative stress markers (e.g., SOD2 knockouts) to enhance sensitivity .
- Dose-response calibration : Employ high-throughput screening (HTS) to identify subtoxic and efficacious concentrations .
- Temporal analysis : Time-lapse imaging to track ROS dynamics post-treatment, paired with transcriptomic profiling (RNA-seq) .
Advanced: How to validate Dicrocin’s bioactivity using orthogonal assays?
Answer:
- Multi-method validation : Combine biochemical (e.g., lipid peroxidation assays) and cell-based (e.g., mitochondrial membrane potential via JC-1 staining) approaches .
- Omics integration : Link antioxidant activity to downstream pathways (e.g., Nrf2 activation) via proteomic or metabolomic profiling .
- Blinded analysis : Minimize bias by blinding researchers to treatment groups during data collection .
Advanced: How to ensure reproducibility in Dicrocin-related studies?
Answer:
- Protocol standardization : Detail solvent preparation, storage conditions (-80°C, light-protected ), and instrument calibration in methods .
- Data transparency : Share raw datasets and analysis scripts via repositories like Figshare or Zenodo .
- Collaborative verification : Partner with independent labs to replicate key findings, addressing variability in cell culture conditions .
Basic: What ethical considerations apply to Dicrocin research involving human-derived cell lines?
Answer:
- IRB approval : Required for studies using primary human cells or patient-derived samples .
- Informed consent : Document source of commercial cell lines (e.g., ATCC) and compliance with material transfer agreements (MTAs) .
- Data anonymization : If linking clinical data (e.g., patient demographics), ensure GDPR/HIPAA compliance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
